4-(2,4-Dichlorophenyl)pyrimidin-2-amine
Overview
Description
4-(2,4-Dichlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H7Cl2N3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine consists of a pyrimidine ring linked to a benzene ring. The pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Physical And Chemical Properties Analysis
4-(2,4-Dichlorophenyl)pyrimidin-2-amine has a molecular weight of 240.09 . It is a powder at room temperature . The InChI code is 1S/C10H7Cl2N3/c11-6-1-2-7 (8 (12)5-6)9-3-4-14-10 (13)15-9/h1-5H, (H2,13,14,15) .Scientific Research Applications
Antitumor Activity
“4-(2,4-Dichlorophenyl)pyrimidin-2-amine” has been studied for its potential antitumor effects. Similar compounds have shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is a target for cancer therapy due to its role in DNA synthesis and cell proliferation .
Synthesis Techniques
The compound’s synthesis could involve innovative techniques such as microwave-assisted synthesis, which offers a robust approach for preparing pyrimidine derivatives, potentially enhancing the efficiency and yield of the compound .
Cell Viability Assays
Pyrimidine derivatives are used in cell viability assays like the MTT assay, which measures the activity of mitochondria and thus the viability of cells. “4-(2,4-Dichlorophenyl)pyrimidin-2-amine” could be utilized in such assays to evaluate the effectiveness of antitumor treatments .
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known to interact with its target, the heat shock protein hsp 90-alpha . The interaction between the compound and its target may result in changes in the protein’s function, potentially influencing cell cycle control and signal transduction .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to cell cycle control and signal transduction
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with the Heat shock protein HSP 90-alpha, it is likely that it influences cell cycle control and signal transduction
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
This compound represents an interesting area for future research given its interaction with the Heat shock protein HSP 90-alpha .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPBSILLIMQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406418 | |
Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)pyrimidin-2-amine | |
CAS RN |
828273-03-6 | |
Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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